molecular formula C5H3BrO2 B008536 3-bromo-2H-pyran-2-one CAS No. 19978-32-6

3-bromo-2H-pyran-2-one

Cat. No. B008536
CAS RN: 19978-32-6
M. Wt: 174.98 g/mol
InChI Key: UVMFAVNCKFUDRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-2H-pyran-2-one and its derivatives has been explored through various methods. A notable approach involves the oxidative transformation of 3-bromoenals under N-heterocyclic carbene catalysis, which allows for the controlled synthesis of 2H-pyran-2-ones (Wang et al., 2013). Additionally, the preparation of trimethylstannyl-2H-pyran-2-ones from corresponding bromo derivatives and their subsequent Pd(0)-catalyzed coupling reactions highlight another synthetic pathway (Liu & Meinwald, 1996).

Molecular Structure Analysis

The molecular structure and properties of 3-bromo-2H-pyran-2-one derivatives have been extensively studied. Investigations include X-ray diffraction techniques and density functional theory (DFT) calculations to compare the geometry of synthesized compounds with their optimized structures, further analyzing their vibrational modes and intermolecular interactions (Sathish et al., 2018).

Chemical Reactions and Properties

3-Bromo-2H-pyran-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been utilized in the synthesis of dihydropyranones through divergent NHC-catalyzed oxidative transformations (Wang et al., 2013). Moreover, its reactivity towards different reagents for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives has been explored, showcasing its versatility (Mohareb & Megally Abdo, 2015).

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : It acts as a useful reagent for synthesizing novel heterocyclic products, particularly when interacting with binucleophilic amines (Hikem-Oukacha et al., 2011).

  • Convergent Syntheses Applications : 3-(Trimethylstannyl)-2H-pyran-2-one, a related compound, is useful in convergent syntheses of lucibufagins and bufadienolides, indicating its potential in complex organic synthesis (Liu & Meinwald, 1996).

  • Total Synthesis of Vitamin D Derivatives : It is a key compound in the total synthesis of vitamin D derivatives, showcasing its importance in synthesizing biologically significant molecules (Kotretsou & Georgiadis, 2000).

  • Hepatoprotective Activity : Research has found that the bromine-substituted compound shows potent hepatoprotective activity, making it significant in medical research (Thul et al., 2011).

  • Biomedical Applications : Some synthesized compounds involving 3-bromo-2H-pyran-2-one demonstrate potential in regulating inflammatory diseases, hinting at its biomedical applications (Ryzhkova et al., 2020).

  • Photochemical and Cytotoxic Applications : Its derivatives, like 2H-naphtho[1,2-b]pyran and its photodimers, have potential applications in photochemistry, cytotoxicology, and skeletal rearrangement (Ota et al., 2015).

  • Diels-Alder Cycloadditions : 3-Bromo-2H-pyran-2-one serves as an ambiphilic diene for Diels-Alder cycloadditions, a key reaction in organic synthesis (Posner et al., 2003).

  • Cytotoxic Effects Against Cancer Cells : Certain synthesized compounds with 3-bromo-2H-pyran-2-one have exhibited significant cytotoxic effects against human cancer cell lines (Mohareb & MegallyAbdo, 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.

properties

IUPAC Name

3-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMFAVNCKFUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447599
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2H-pyran-2-one

CAS RN

19978-32-6
Record name 3-bromo-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
SI Kotretsou, MP Georgiadis - Organic Preparations and …, 2000 - Taylor & Francis
All reagents were of commercial quality from freshly opened containers and obtained from Aldrich. Reagent quality solvents, purchased from Merck, were used without further purification…
Number of citations: 24 www.tandfonline.com
M Haghdadi, H Amani, N Nab - Journal of the Serbian Chemical …, 2015 - shd-pub.org.rs
… Moreover, the activation free energies of the Diels– Alder cycloadditions of 3,5-dibromo-2H-pyran-2-one were lower than those for 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-…
Number of citations: 3 www.shd-pub.org.rs
Z Liu, J Meinwald - The Journal of organic chemistry, 1996 - ACS Publications
… We therefore examined the conversion of 3-bromo-2H-pyran-2-one (3) into the corresponding trimethylstannane (30), using the procedure described for the preparation of 11. This …
Number of citations: 75 pubs.acs.org
A Goel, VJ Ram - Tetrahedron, 2009 - Elsevier
The pyran ring system is widely present in the animal and plant kingdom and possesses diverse pharmacological activities. Pyran is a six-membered oxygen heterocycle with two …
Number of citations: 292 www.sciencedirect.com
Z Liu - 1995 - search.proquest.com
… in preparing an organocopper reagent from 3bromo-2H-pyran-2-one. This novel reagent … -2H-pyran-2-one or 3-bromo-2H-pyran-2-one. The cross coupling of organotin reagents with …
Number of citations: 0 search.proquest.com
GH Posner, K Afarinkia, H Dai - Organic Syntheses, 2003 - Wiley Online Library
An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions - Posner - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
MH Abdullahi, LM Thompson, MJ Bearpark, V Vinader… - Tetrahedron, 2016 - Elsevier
An experimental and computational investigation is conducted into the role of substituents in retro Diels–Alder extrusion of CO 2 from 2-oxa-bicyclo[2.2.2]oct-5-en-3-ones. We provide …
Number of citations: 12 www.sciencedirect.com
S Vijgen, K Nauwelaerts, J Wang… - The Journal of …, 2005 - ACS Publications
… The synthetic scheme is based on a Diels−Alder reaction between 2,2-dimethyl-1,3-dioxole 6 and 3-bromo-2H-pyran-2-one 10 to obtain the cyclohexene scaffold and a Mitsunobu-type …
Number of citations: 21 pubs.acs.org
VJ Ram, A Goel, R Pratap - 2022 - books.google.com
… However, if the same reaction was carried out in boiling carbon tetrachloride, then 3-bromo-2H-pyran-2-one has been isolated.78 Photochemical bromination at J78 C provides 5,5-…
Number of citations: 1 books.google.com
GH Posner, JK Lee, MC White… - The Journal of …, 1997 - ACS Publications
… 3-Bromo-2H-pyran-2-one. In 3 mL of dimethylformamide (DMF) were heated 200.0 mg (0.78 … A solution of 3-bromo-2H-pyran-2-one (600 mg, 3.42 mmol) and 3-butenyl tert-…
Number of citations: 108 pubs.acs.org

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